molecular formula C29H27F2N7O5 B15142002 PF-07265807

PF-07265807

Cat. No.: B15142002
M. Wt: 591.6 g/mol
InChI Key: ILVXQVHFMCJXTE-MRXNPFEDSA-N
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Description

TAM&Met-IN-1 (PF-07265807) is a dual tyrosine kinase inhibitor targeting TAM family receptors (AXL, MER, and TYRO3) and c-Met, with reported IC50 values of 6.1 nM (AXL), 13.2 nM (MER), 21.6 nM (TYRO3), and activity against c-Met . Its mechanism involves blocking oncogenic signaling pathways critical for tumor survival, metastasis, and immune evasion. Notably, TAM&Met-IN-1 enhances dendritic cell-mediated cross-priming of CD8<sup>+</sup> T cells, positioning it as a promising immunotherapeutic agent in cancer research . Preclinical studies highlight its efficacy in suppressing tumor growth and modulating the tumor microenvironment, making it a candidate for combination therapies with checkpoint inhibitors .

Properties

Molecular Formula

C29H27F2N7O5

Molecular Weight

591.6 g/mol

IUPAC Name

N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1

InChI Key

ILVXQVHFMCJXTE-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

    Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.

    Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Coupling reactions: Use of coupling agents to attach different moieties to the core structure.

Industrial Production Methods

Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

TAM&Met-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

TAM&Met-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .

Comparison with Similar Compounds

BAY-474

  • Target Specificity : Unlike TAM&Met-IN-1, BAY-474 primarily inhibits c-Met and acts as an epigenetics probe, lacking activity against TAM kinases .

JNJ-38877618 (OMO-1)

  • Potency vs. Selectivity : JNJ-38877618 exhibits high MET affinity (Kd: 1.4 nM) but lacks TAM inhibition, limiting its utility in tumors reliant on TAM signaling . Clinical development was halted due to renal toxicity, underscoring safety challenges absent in TAM&Met-IN-1’s current profile.

Ningetinib

  • Multi-Kinase Activity : Ningetinib targets c-Met, VEGFR2, and Axl, offering anti-angiogenic effects but weaker MER/TYRO3 inhibition compared to TAM&Met-IN-1 .
  • Clinical Relevance : Its broader kinase profile may increase off-target risks, whereas TAM&Met-IN-1’s focused TAM/c-Met inhibition preserves specificity.

RU-301

  • Pan-TAM Inhibition : RU-301 inhibits all TAM receptors but with significantly lower potency (IC50: 10 μM vs. TAM&Met-IN-1’s nM range), reducing therapeutic feasibility .

Enapotamab Vedotin

  • Mechanistic Contrast : As an AXL-targeting antibody-drug conjugate (ADC), Enapotamab vedotin delivers cytotoxic payloads directly to AXL<sup>+</sup> cells, differing from TAM&Met-IN-1’s kinase inhibition and immune-modulating effects .

Biological Activity

TAM&Met-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

TAM&Met-IN-1 exhibits its biological activity primarily through the modulation of cellular pathways involved in cancer progression and viral replication. The compound's mechanism involves:

  • Inhibition of Tubulin Polymerization : Research indicates that TAM&Met-IN-1 interferes with tubulin polymerization, which is crucial for mitosis in cancer cells. This disruption leads to cell cycle arrest and apoptosis in tumor cells .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by generating ROS, which can trigger apoptotic pathways in cancer cells. Elevated ROS levels are linked to endoplasmic reticulum stress, further promoting cell death .

Anticancer Efficacy

TAM&Met-IN-1 has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Table 1 summarizes the IC50 values obtained from studies evaluating its efficacy:

Cell LineIC50 (nM)Reference
MCF-7 (Breast)20.1
KB-V1 (Cervical)14
HCT116 (Colon)22.7
Pancreatic 518A<10

These values indicate that TAM&Met-IN-1 exhibits potent activity against several cancer types, often outperforming standard reference compounds.

Antiviral Activity

In addition to its anticancer properties, TAM&Met-IN-1 has shown promise in antiviral applications. It was evaluated for its ability to inhibit the growth of H5N1 virus, with results indicating a high inhibition rate and low cytotoxicity at effective concentrations:

CompoundVirus Inhibition (%)Cytotoxicity (%)Reference
TAM&Met-IN-191.279.3
Standard Control9.72.4

Study on Cancer Cell Lines

A detailed study assessed the effects of TAM&Met-IN-1 on various cancer cell lines, including MCF-7 and HCT116. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways. The study concluded that TAM&Met-IN-1 could be a valuable candidate for further development as an anticancer agent .

Study on Viral Inhibition

Another investigation focused on the antiviral properties of TAM&Met-IN-1 against H5N1. The compound demonstrated significant antiviral activity while maintaining low cytotoxicity levels, suggesting its potential as a therapeutic option for viral infections .

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